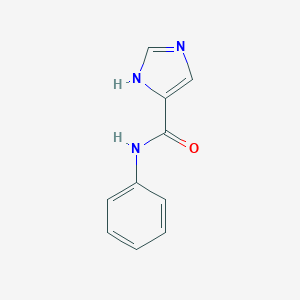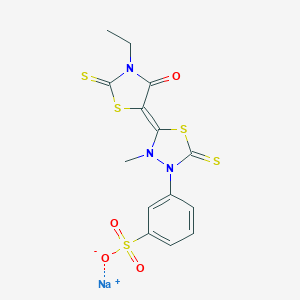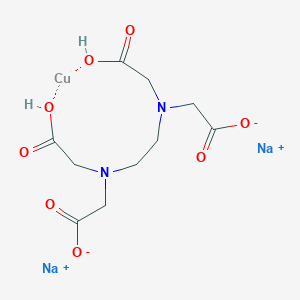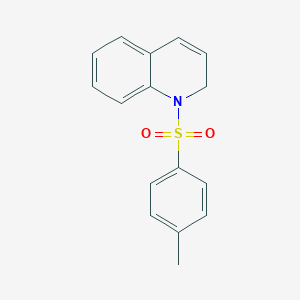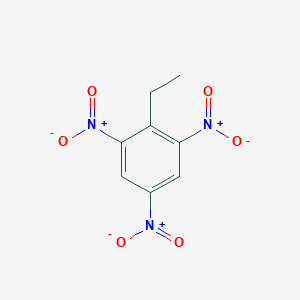
2,6-二羟基烟酸
描述
2,6-Dihydroxynicotinic acid is a member of pyridines . It derives from a nicotinic acid and is a conjugate acid of a 2,6-dihydroxynicotinate . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 2,6-Dihydroxynicotinic acid is C6H5NO4 . Its InChI representation isInChI=1S/C6H5NO4/c8-4-2-1-3 (6 (10)11)5 (9)7-4/h1-2H, (H,10,11) (H2,7,8,9) . The SMILES representation is OC (=O)c1ccc (O)nc1O . Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dihydroxynicotinic acid include a molecular weight of 155.11 . The boiling point is 374.6°C at 760 mmHg . No data is available for its physical state, color, odor, melting point, or flammability .科学研究应用
酶催化的羟基化过程:
- Hirschberg和Ensign(1971年)报告说,酶将烟酸羟化为2,6-二羟基烟酸,使用水作为氧源。分子氧在这个过程中充当电子受体(Hirschberg & Ensign, 1971)。
- 同一作者的一项类似研究描述了这些酶的纯化和性质,揭示了它们复杂的结构和显著的铁和黄酮含量(Hirschberg & Ensign, 1971)。
生物技术应用:
- Nakano等人(1999年)研究了6-羟基烟酸酸单加氧酶,这是合成2,5-二羟基吡啶的关键酶,用于植物生长激素、除草剂和癌症治疗(Nakano et al., 1999)。
- Kulla(1991年)讨论了酶催化羟基化的工业应用,提到了6-羟基烟酸,这是2,6-二羟基烟酸的前体,在有机中间体和精细化学品生产中的用途(Kulla, 1991)。
药理学和医学研究:
- Meszaros等人(2011年)专注于6-羟基烟酸肼(HYNIC),这是2,6-二羟基烟酸的衍生物,作为锝的双功能螯合剂用于放射标记,强调了它在医学成像中的重要性(Meszaros et al., 2011)。
环境和微生物研究:
- Tibbles等人(1989年)研究了利用5-氯-2-羟基烟酸作为碳源的细菌,5-氯-2,6-二羟基烟酸是降解途径中的第一个代谢产物,表明其在微生物代谢中的作用(Tibbles et al., 1989)。
安全和危害
In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 2,6-Dihydroxynicotinic acid . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .
未来方向
One of the future directions for 2,6-Dihydroxynicotinic acid could be its use in agriculture as a potential inducer of plants’ natural immune system . This is based on the strategy of activating the plant’s natural defenses using suitable substances (elicitors), which makes them resistant to infections even before the first symptoms appear .
属性
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-2-1-3(6(10)11)5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCZQNUHGOYVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474642 | |
| Record name | 3-(Dihydroxymethylidene)pyridine-2,6(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dihydroxynicotinic acid | |
CAS RN |
10357-91-2 | |
| Record name | 2,6-Dihydroxynicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10357-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dihydroxymethylidene)pyridine-2,6(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






